molecular formula C14H16I2N2 B14687601 1,1'-Tetramethyl-2,2'-bipyridylium diiodide CAS No. 25015-62-7

1,1'-Tetramethyl-2,2'-bipyridylium diiodide

Cat. No.: B14687601
CAS No.: 25015-62-7
M. Wt: 466.10 g/mol
InChI Key: YHCVVGUCNDHNMC-UHFFFAOYSA-L
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Description

Preparation Methods

The synthesis of 1,1’-Tetramethyl-2,2’-bipyridylium diiodide typically involves the N-alkylation of 2,2’-bipyridine. The reaction conditions often include the use of methyl iodide as the alkylating agent. The process can be carried out under reflux conditions in an appropriate solvent such as acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1,1’-Tetramethyl-2,2’-bipyridylium diiodide undergoes various chemical reactions, primarily redox reactions. It can be reduced to form radical cations, which can further undergo reduction to form quinoid structures . Common reagents used in these reactions include reducing agents like sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1’-Tetramethyl-2,2’-bipyridylium diiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Tetramethyl-2,2’-bipyridylium diiodide involves its redox properties. The compound can accept and donate electrons, making it a useful redox mediator. The molecular targets and pathways involved include electron transfer chains in various chemical and biological systems .

Comparison with Similar Compounds

1,1’-Tetramethyl-2,2’-bipyridylium diiodide can be compared with other bipyridinium salts such as paraquat (1,1’-dimethyl-4,4’-bipyridinium) and diquat (1,1’-ethylene-2,2’-bipyridinium). While all these compounds share similar redox properties, 1,1’-Tetramethyl-2,2’-bipyridylium diiodide is unique due to its specific structural configuration and the presence of methyl groups, which influence its redox potential and stability .

Properties

CAS No.

25015-62-7

Molecular Formula

C14H16I2N2

Molecular Weight

466.10 g/mol

IUPAC Name

7,12-diazoniatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene;diiodide

InChI

InChI=1S/C14H16N2.2HI/c1-3-9-15-11-5-6-12-16-10-4-2-8-14(16)13(15)7-1;;/h1-4,7-10H,5-6,11-12H2;2*1H/q+2;;/p-2

InChI Key

YHCVVGUCNDHNMC-UHFFFAOYSA-L

Canonical SMILES

C1CC[N+]2=CC=CC=C2C3=CC=CC=[N+]3C1.[I-].[I-]

Origin of Product

United States

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